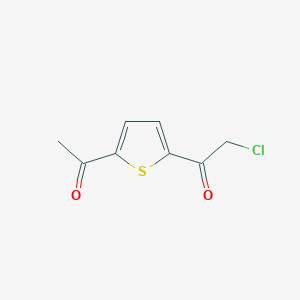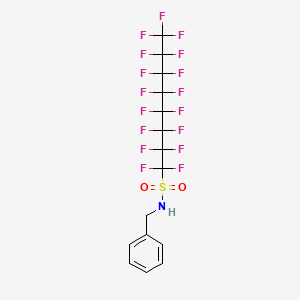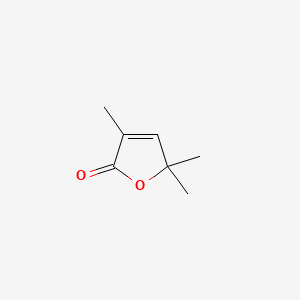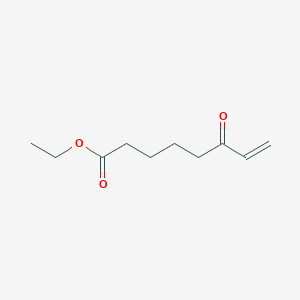
4,5-Diiodo-1H-pyrrole-2-carbonitrile
Descripción general
Descripción
4,5-Diiodo-1H-pyrrole-2-carbonitrile: is a heterocyclic organic compound with the molecular formula C5H2I2N2 and a molecular weight of 343.89 g/mol This compound is characterized by the presence of two iodine atoms at the 4 and 5 positions of the pyrrole ring and a cyano group at the 2 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diiodo-1H-pyrrole-2-carbonitrile typically involves the iodination of pyrrole derivatives. One common method includes the reaction of pyrrole-2-carbonitrile with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive iodine species.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The iodine atoms in 4,5-Diiodo-1H-pyrrole-2-carbonitrile can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form various oxidized derivatives or reduction to remove the iodine atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution: Products with different functional groups replacing the iodine atoms.
Oxidation: Various oxidized pyrrole derivatives.
Reduction: Deiodinated pyrrole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 4,5-Diiodo-1H-pyrrole-2-carbonitrile is used as a building block in the synthesis of more complex heterocyclic compounds. It is also used in the development of new materials with unique electronic properties .
Biology: In biological research, this compound can be used to study the effects of halogenated pyrroles on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: Potential applications in medicinal chemistry include the development of new drugs with antimicrobial or anticancer properties. The presence of iodine atoms can enhance the biological activity of the compounds derived from it.
Industry: In the industrial sector, this compound can be used in the manufacture of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4,5-Diiodo-1H-pyrrole-2-carbonitrile depends on its specific applicationThe cyano group can also participate in various chemical reactions, making the compound versatile in different contexts .
Comparación Con Compuestos Similares
- 4-Iodo-1H-pyrrole-2-carbonitrile
- 5-Iodo-1H-pyrrole-2-carbonitrile
- 1H-Pyrrole-2-carbonitrile
Comparison: 4,5-Diiodo-1H-pyrrole-2-carbonitrile is unique due to the presence of two iodine atoms, which can significantly alter its chemical reactivity and biological activity compared to its mono-iodinated counterparts. The dual iodine substitution can enhance its ability to participate in halogen bonding and increase its overall molecular weight, which can be advantageous in certain applications .
Propiedades
IUPAC Name |
4,5-diiodo-1H-pyrrole-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2I2N2/c6-4-1-3(2-8)9-5(4)7/h1,9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKXHMRUTBKPKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1I)I)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2I2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90615182 | |
| Record name | 4,5-Diiodo-1H-pyrrole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90615182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.89 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51148-01-7 | |
| Record name | 4,5-Diiodo-1H-pyrrole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90615182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, sodium salt](/img/structure/B3053054.png)







